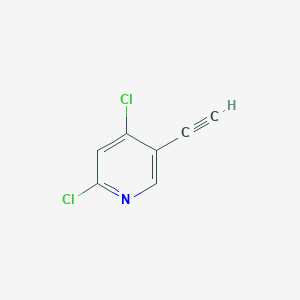

2,4-Dichloro-5-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2N |

|---|---|

Molecular Weight |

172.01 g/mol |

IUPAC Name |

2,4-dichloro-5-ethynylpyridine |

InChI |

InChI=1S/C7H3Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H |

InChI Key |

PJBRTXSBJCAQHA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=C1Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 2,4 Dichloro 5 Ethynylpyridine

De Novo Synthetic Routes to the 2,4-Dichloropyridine (B17371) Core

The formation of the 2,4-dichloropyridine scaffold is a foundational step in the synthesis of the target compound. Methodologies to achieve this can be broadly categorized into the direct, regioselective halogenation of pyridine (B92270) precursors and the construction of the pyridine ring itself through cyclization reactions.

Regioselective Halogenation Strategies

Direct chlorination of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom, leading to harsh reaction conditions and mixtures of isomers. A more controlled approach involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired chloropyridine.

One effective method for the regioselective chlorination of pyridine N-oxides involves the use of oxalyl chloride in the presence of a base like triethylamine. This reaction proceeds under mild conditions, offering good yields and high regioselectivity for the 2-position. While this method is highly effective for producing 2-chloropyridines, achieving specific 2,4-dichlorination often requires a multi-step approach, starting with a pre-functionalized pyridine ring. For instance, the chlorination of a pre-existing 2- or 4-chloropyridine (B1293800) N-oxide can be a viable route to introduce the second chlorine atom with the desired regiochemistry.

Cyclization Reactions for Pyridine Ring Formation

De novo synthesis of the pyridine ring offers an alternative and often more flexible approach to obtaining polysubstituted pyridines, including the 2,4-dichloro-substituted core. These methods involve the condensation of acyclic precursors to construct the heterocyclic ring with the desired substitution pattern already in place.

One general strategy involves the conversion of readily available enones into 1,5-dicarbonyl compounds, which can then undergo cyclization with hydroxylamine (B1172632) hydrochloride to form the pyridine ring. nih.govacs.org By carefully selecting the starting enone and the subsequent reaction steps, it is possible to introduce the necessary functionalities that can later be converted to chloro groups.

Another approach utilizes the cyclization of linear precursors derived from amino acid-based 4-nitrobenzenesulfonamides. This method allows for the synthesis of tetrasubstituted pyridines through a sequence of C-arylation, aldol (B89426) condensation, and oxidation under mild conditions. acs.org Although not a direct route to 2,4-dichloropyridine, this methodology highlights the potential of building the pyridine core with specific substituents that can be subsequently transformed into the desired chloro groups.

Introduction of the Ethynyl (B1212043) Moiety via Electrophilic or Nucleophilic Ethynylation

Once the 2,4-dichloropyridine core is obtained, the next critical step is the introduction of the ethynyl group at the 5-position. This can be achieved through several cross-coupling or nucleophilic substitution strategies.

Palladium-Catalyzed Ethynylation Protocols (e.g., Sonogashira-type Coupling)

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is particularly well-suited for the ethynylation of 2,4-dichloropyridine. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl, which can be exploited for selective reactions on polyhalogenated substrates. libretexts.org

The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base in an organic solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and selectivity.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | - | wikipedia.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | up to 97 | nih.gov |

| Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | Moderate to Excellent | ijnc.ir |

| PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 72-99 | beilstein-journals.org |

| Pd(PPh₃)₄ / CuI | Piperidine | CH₃CN | 80 | - | ntu.edu.tw |

This table presents a selection of reported conditions for Sonogashira coupling reactions, highlighting the diversity of applicable catalysts, bases, and solvents. The specific yield for the reaction with 2,4-dichloropyridine would depend on the specific alkyne and precise reaction conditions.

Ethynylation via Lithiation or Grignard Reagents

An alternative to palladium-catalyzed methods involves the use of organometallic reagents such as organolithiums or Grignard reagents. These methods typically proceed via a nucleophilic aromatic substitution or a metal-halogen exchange mechanism.

Regioselective lithiation of substituted pyridines can be achieved using strong bases like n-butyllithium, often at low temperatures. nih.gov The resulting lithiated pyridine can then react with an electrophilic source of the ethynyl group. However, the direct lithiation of 2,4-dichloropyridine can be complex due to the presence of two reactive chloro groups and the acidic ring protons.

The use of Grignard reagents for the functionalization of pyridines is also a well-established method. organic-chemistry.orgrug.nl Ethynylmagnesium bromide, for instance, can act as a nucleophile to introduce the ethynyl group. researchgate.net However, the direct reaction of ethynylmagnesium bromide with 2,4-dichloropyridine may lead to a mixture of products due to the reactivity of both chlorine atoms.

Precursor Selection and Optimization for Ethynyl Incorporation

The choice of the alkyne precursor is a critical aspect of the ethynylation strategy. While acetylene (B1199291) gas can be used directly in some cases, it is often more convenient and safer to use a protected form of acetylene. Trimethylsilylacetylene (B32187) (TMS-acetylene) is a commonly used precursor in Sonogashira couplings. pearson.com The TMS group serves as a protecting group for the terminal alkyne, preventing homocoupling and other side reactions. Following the coupling reaction, the TMS group can be readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol), to yield the terminal alkyne. pearson.com

Optimization of the Sonogashira coupling for 2,4-dichloropyridine involves careful selection of the palladium catalyst and ligands. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. libretexts.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts. libretexts.org The choice of base (e.g., triethylamine, diisopropylamine, or an inorganic base like K₂CO₃) and solvent (e.g., THF, DMF, or toluene) can significantly influence the reaction rate and yield. nih.govresearchgate.net For copper-free conditions, the selection of a suitable ligand and base is particularly critical to facilitate the catalytic cycle. nih.gov

Sequential and Convergent Synthesis Strategies for 2,4-Dichloro-5-ethynylpyridine

The construction of the this compound molecule is predominantly achieved through cross-coupling reactions, which can be designed using either sequential or convergent strategies.

Sequential Synthesis: A common and practical approach to the synthesis of this compound is a sequential strategy. This method typically begins with a pre-functionalized pyridine ring and introduces the desired substituents in a stepwise manner. A plausible and widely utilized sequential route involves the Sonogashira cross-coupling reaction. wikipedia.org

The key steps in a typical sequential synthesis are:

Halogenation of a Pyridine Precursor: The synthesis often starts with a suitable pyridine derivative which is then halogenated to introduce the chloro-substituents at the 2 and 4 positions. A subsequent halogenation, typically iodination or bromination, is performed at the 5-position to provide a reactive site for the cross-coupling reaction. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This differential reactivity allows for the selective coupling at the more reactive C5-I or C5-Br bond while the C2-Cl and C4-Cl bonds remain intact. libretexts.org

Sonogashira Coupling: The resulting 2,4-dichloro-5-halopyridine (where the halo group is iodo or bromo) is then coupled with a terminal alkyne. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene (TMSA) is often used.

Deprotection: The final step involves the removal of the silyl (B83357) protecting group (e.g., trimethylsilyl (B98337) group) from the ethynyl moiety. This is typically achieved under mild basic conditions, such as with potassium carbonate in methanol, to yield the final product, this compound.

Convergent Synthesis: In a convergent synthesis, different fragments of the target molecule are prepared independently and then joined together in the final stages. For this compound, a convergent approach is less common but theoretically possible. Such a strategy might involve the synthesis of an ethynylpyridine precursor and a separate dichlorinated fragment, followed by their coupling. However, the sequential approach is generally more efficient and common for this class of compounds due to the ready availability of pyridine starting materials and the robustness of the Sonogashira coupling reaction. nih.govbaranlab.org

Catalytic Systems and Ligand Design for Enhanced Synthesis Efficiency

The efficiency of the Sonogashira coupling, central to the synthesis of this compound, is highly dependent on the catalytic system employed. These systems typically consist of a palladium catalyst, often with a copper(I) co-catalyst, and a ligand that modulates the catalyst's activity and stability. wikipedia.org

Catalytic Systems: The standard Sonogashira reaction employs a dual-catalyst system. libretexts.org

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], palladium(II) acetate (B1210297) [Pd(OAc)₂], or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. libretexts.orgbeilstein-journals.org

Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. The copper acetylide, formed from the reaction of the terminal alkyne with the copper(I) salt, undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. libretexts.org

Ligand Design: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination). tcichemicals.com

Phosphine Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand. libretexts.org However, for challenging substrates like electron-deficient dichloropyridines, more electron-rich and bulky phosphine ligands can enhance reaction rates and yields. tcichemicals.com Examples of advanced phosphine ligands include trialkylphosphines and bulky biaryl phosphines like SPhos and XPhos, which can improve catalyst performance and enable the use of less reactive aryl chlorides. wikipedia.org The design of ligands that facilitate C-C bond formation on heterocyclic rings is an active area of research. researchgate.netnih.govrsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. wikipedia.org They form very stable complexes with palladium and can exhibit high catalytic activity. organic-chemistry.orgnih.gov NHC-palladium complexes have been shown to be effective in Sonogashira couplings, sometimes allowing for lower catalyst loadings and milder reaction conditions. libretexts.orgacs.org

Interactive Data Table: Catalytic Systems for Sonogashira Coupling Below is a summary of typical catalytic systems used in Sonogashira reactions applicable to the synthesis of this compound.

| Catalyst Precursor | Co-catalyst | Ligand | Typical Base | Solvent |

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | Triethylamine | THF, DMF |

| Pd(OAc)₂ | CuI | SPhos | K₂CO₃ | Toluene |

| Pd₂(dba)₃ | None (Cu-free) | XPhos | Cs₂CO₃ | 1,4-Dioxane |

| (NHC)PdCl₂ | CuI | N-Heterocyclic Carbene | Piperidine | DMF |

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact. Key areas of focus include the use of sustainable solvents and the optimization of reaction efficiency to improve atom economy.

Traditional Sonogashira reactions often employ volatile and potentially toxic organic solvents such as toluene, DMF, or THF. nih.gov Green chemistry encourages the replacement of these solvents with more environmentally benign alternatives.

Green Solvents: Research has demonstrated the feasibility of conducting Sonogashira couplings in greener solvents. digitellinc.com Water and alcohols (e.g., ethanol) have been used as reaction media, often with the aid of surfactants or water-soluble ligands to facilitate the reaction. nanochemres.org Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are also emerging as sustainable alternatives. beilstein-journals.orgacs.orgacs.org

Solvent-Free Conditions: In some cases, Sonogashira reactions can be performed under solvent-free conditions, for example, by using high-speed ball milling or by simply heating a mixture of the reactants and catalyst. rsc.orgacs.orgresearchgate.net These approaches significantly reduce solvent waste, which is a major contributor to the environmental footprint of a chemical process. nih.govrsc.org Microwave-assisted synthesis can also facilitate solvent-free reactions under mild conditions. mdpi.com

Atom Economy: Introduced as a key concept in green chemistry, atom economy measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comkaust.edu.sa The formula for calculating atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Cross-coupling reactions like the Sonogashira synthesis are not inherently 100% atom-economical because they produce stoichiometric byproducts. In a typical synthesis of this compound from 2,4-dichloro-5-iodopyridine (B1311236) and trimethylsilylacetylene, the byproducts include the silyl halide and the salt of the base used.

Reaction Efficiency: While atom economy is a theoretical measure, reaction efficiency, often measured by the chemical yield, reflects the practical outcome of the synthesis. A high-yielding reaction ensures that the consumption of raw materials and the generation of waste are minimized. For the synthesis of this compound, maximizing the yield of the Sonogashira coupling step is critical. This is achieved by optimizing reaction parameters such as the choice of catalyst, ligand, base, solvent, and temperature. Efficient catalytic systems with high turnover numbers (TON) and turnover frequencies (TOF) are desirable as they allow for lower catalyst loadings, reducing costs and potential contamination of the product with heavy metals. digitellinc.com

By carefully selecting catalysts and reaction conditions to maximize yield and by employing greener solvents or solvent-free techniques, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Functionalization Pathways of 2,4 Dichloro 5 Ethynylpyridine

Transformations Involving the Ethynyl (B1212043) Group

The terminal ethynyl group is a hub of reactivity, amenable to a wide range of carbon-carbon bond-forming reactions and additions across the triple bond.

Cross-coupling reactions are powerful tools for extending the carbon framework of 2,4-Dichloro-5-ethynylpyridine at the C5 position.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnrochemistry.com For this compound, the terminal alkyne can be coupled with various aryl or vinyl halides to produce substituted alkynes, significantly increasing molecular complexity. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction couples an aryl halide with an alkene, variations exist where the alkyne can participate. The ethynyl group of this compound can be coupled with alkenes to yield substituted enynes, which are valuable synthetic intermediates. The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically using a copper(I) salt like CuCl or CuBr and an oxidant such as air. nih.govwikipedia.orgsemanticscholar.org When subjected to Glaser conditions, this compound would be expected to dimerize, forming 1,4-bis(2,4-dichloropyridin-5-yl)buta-1,3-diyne. Modified procedures, such as the Hay coupling, use a soluble TMEDA complex of copper(I) chloride to improve versatility. organic-chemistry.org

Table 1: Representative Alkyne Cross-Coupling Reactions This table presents plausible transformations based on established chemical principles for the reactions listed.

| Reaction Name | Coupling Partner | Catalyst System | Base | Expected Product Structure |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl Iodide (Ar-I) | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | 2,4-dichloro-5-(arylethynyl)pyridine |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | Amine (e.g., Et₃N) | 2,4-dichloro-5-((E)-alk-1-en-3-ynyl)pyridine |

| Glaser Coupling | (Self-coupling) | CuCl / O₂ | Amine (e.g., Pyridine) | 1,4-bis(2,4-dichloropyridin-5-yl)buta-1,3-diyne |

The alkyne functionality serves as an excellent dipolarophile or reaction partner in cycloaddition reactions to construct heterocyclic and carbocyclic rings.

Huisgen [3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazoles. wikipedia.org The reaction can be performed under thermal conditions, which often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org However, the copper(I)-catalyzed version (CuAAC), a prominent example of "click chemistry," proceeds under mild conditions to exclusively afford the 1,4-disubstituted triazole isomer. beilstein-journals.orgnih.gov The ethynyl group of this compound is an ideal substrate for this reaction, allowing for its conjugation to a wide variety of molecules bearing an azide group.

[2+2+2] Cycloadditions: This reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units to form a substituted benzene ring. mdpi.com The ethynyl group of this compound can participate in such reactions, either by trimerizing with itself or by co-cyclizing with other alkynes. This provides a powerful method for synthesizing highly substituted aromatic compounds fused or linked to the dichloropyridine core.

Table 2: Cycloaddition Reactions of the Ethynyl Group This table presents plausible transformations based on established chemical principles for the reactions listed.

| Reaction Name | Reagent | Catalyst | Product Class |

|---|---|---|---|

| Huisgen [3+2] Cycloaddition | Organic Azide (R-N₃) | Cu(I) salt | 1,4-disubstituted 1,2,3-triazole |

| [2+2+2] Cycloaddition | Two equivalents of an alkyne (R'C≡CR'') | Transition Metal (e.g., Co, Rh) | Substituted Benzene |

The carbon-carbon triple bond can undergo addition reactions with various heteroatom-containing reagents.

Hydration: The addition of water across the alkyne (hydration) typically requires a mercury(II) or other metal catalyst and leads to the formation of an enol intermediate, which tautomerizes to the more stable ketone. For this compound, hydration would follow Markovnikov's rule to yield 1-(2,4-dichloropyridin-5-yl)ethan-1-one.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals or strong bases. This reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and conditions, leading to the formation of enamines or imines, which can be subsequently reduced to amines.

Hydrohalogenation: The addition of hydrogen halides (HX) to ethynylpyridines can proceed efficiently. Research on related ethynylpyridines shows that the pyridine (B92270) nitrogen plays a crucial role. acs.orgnih.govnih.gov The nitrogen atom is first protonated by the acid to form a pyridinium (B92312) salt. This salt formation enhances the electrophilicity of the alkyne, and the spatially proximate halide counteranion then attacks the triple bond in a nucleophilic addition, leading to the formation of a haloethenylpyridine. acs.orgnih.gov This process generally yields the Z-isomer as the major product.

While the ethynyl group itself is linear, its conversion into other functional groups can create stereocenters. For instance, stereoselective reduction of the alkyne can yield either the corresponding (Z)- or (E)-alkene. Furthermore, subsequent reactions on derivatives formed from the alkyne, such as stereoselective additions to enyne products from Heck reactions, can be employed to control the stereochemistry of the final molecule. However, specific studies detailing stereoselective transformations directly on the ethynyl moiety of this compound are not widely documented, representing a potential area for further investigation.

Reactions at the Halogenated Positions (C2 and C4)

The two chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, a process further activated by the presence of electron-withdrawing substituents. wikipedia.org In 2,4-dichloropyridine (B17371) systems, nucleophilic substitution generally occurs preferentially at the C4 position. This regioselectivity is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack is at the C4 (para) position compared to the C2 (ortho) position. researchgate.net

For this compound, the ethynyl group at the C5 position acts as an additional electron-withdrawing group, which is expected to further activate the C4 position towards nucleophilic attack. While SNAr reactions on 2,4-dichloropyrimidines can show C2 selectivity depending on the substituents and nucleophile, the typical preference for dichloropyridines is C4 substitution. wuxiapptec.comnih.gov Therefore, a wide range of nucleophiles, including amines, alkoxides, and thiols, are expected to selectively displace the chlorine atom at the C4 position under appropriate conditions, leaving the C2 chlorine and the C5 ethynyl group intact for subsequent functionalization.

Table 3: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) This table presents the expected major product based on established principles of SNAr reactivity on dichloropyridine systems.

| Nucleophile Type | Example Nucleophile | Reagent | Expected Major Product |

|---|---|---|---|

| Oxygen Nucleophile | Alkoxide | NaOR | 4-alkoxy-2-chloro-5-ethynylpyridine |

| Nitrogen Nucleophile | Primary/Secondary Amine | R¹R²NH | 4-(R¹R²-amino)-2-chloro-5-ethynylpyridine |

| Sulfur Nucleophile | Thiolate | NaSR | 2-chloro-5-ethynyl-4-(R-thio)pyridine |

Cross-Coupling Reactions at Chloro Sites (e.g., Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of halogenated pyridines. In the case of 2,4-dichloropyridine derivatives, the regioselectivity of these reactions is a critical consideration, often influenced by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the chloropyridine and organoboron reagents. For 2,4-dichloropyridines, selective coupling at the C4 position can be achieved with high selectivity using sterically hindered N-heterocyclic carbene (NHC) ligands. This preference is attributed to the electronic properties of the pyridine ring, where the C4 position is more susceptible to oxidative addition of the palladium catalyst. However, under different catalytic systems, selectivity for the C2 position can also be observed. The presence of the electron-withdrawing ethynyl group at the 5-position is expected to influence the electron density of the pyridine ring and may further modulate the regioselectivity of the coupling reaction.

Stille Coupling: The Stille coupling, which utilizes organotin reagents, offers another route for C-C bond formation. While specific studies on this compound are limited, research on 3-substituted 2,4-dichloropyridines has shown that the regioselectivity of the Stille coupling is highly dependent on the nature of the substituent at the 3-position. This suggests that the electronic and steric properties of the ethynyl group at the 5-position will play a significant role in directing the outcome of Stille couplings on the target molecule.

Negishi Coupling: The Negishi coupling employs organozinc reagents and has been shown to be effective for the C4-selective functionalization of 2,4-dichloropyridines, particularly when using sterically hindered NHC ligands. This methodology allows for the introduction of a variety of alkyl and aryl groups at the C4 position while leaving the C2-chloro substituent intact for subsequent transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. In the context of 2,4-dichloropyridines, this reaction can be directed to selectively occur at the C2 position. This regioselectivity provides a complementary approach to the C4-selective C-C coupling reactions, enabling the synthesis of diversely substituted aminopyridines.

| Cross-Coupling Reaction | Typical Regioselectivity | Key Influencing Factors |

| Suzuki-Miyaura | C4-selective | Sterically hindered NHC ligands |

| Stille | Dependent on substituents | Electronic and steric properties of ring substituents |

| Negishi | C4-selective | Sterically hindered NHC ligands |

| Buchwald-Hartwig Amination | C2-selective | Catalyst and ligand system |

Selective Monohalogen Replacement Strategies

The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective monohalogen replacement. As evidenced by the regioselectivity of the cross-coupling reactions, the choice of nucleophile and reaction conditions can favor substitution at one position over the other. For instance, as discussed in the context of Buchwald-Hartwig amination, nitrogen nucleophiles can be directed to the C2 position. Conversely, certain carbon nucleophiles in Suzuki-Miyaura and Negishi couplings preferentially react at the C4 position. This differential reactivity is a valuable tool for the stepwise functionalization of the this compound scaffold.

Reductive Dehalogenation and Carbanion Formation

Reductive dehalogenation offers a method for the removal of one or both chlorine atoms. While general methods for the dehalogenation of chloropyridines exist, achieving selective monodehalogenation of 2,4-dichloropyridines requires careful control of the reducing agent and reaction conditions. The selective removal of one chlorine atom would yield a monochlorinated ethynylpyridine, a valuable intermediate for further diversification.

The subsequent step of carbanion formation via deprotonation of a C-H bond on the pyridine ring is influenced by the electronic effects of the remaining substituents. The presence of the nitrogen atom and the ethynyl group can direct lithiation to specific positions, creating a nucleophilic center that can be trapped with various electrophiles. However, the specific conditions required for selective dehalogenation and subsequent carbanion formation for this compound would require empirical investigation.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a range of chemical transformations.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can be readily alkylated or acylated using appropriate electrophiles. N-alkylation with alkyl halides leads to the formation of pyridinium salts, which can alter the electronic properties of the ring and influence the reactivity of the other substituents. Similarly, N-acylation with acyl halides or anhydrides forms N-acylpyridinium species. These intermediates are activated towards nucleophilic attack and can be used to introduce functionality at various positions on the pyridine ring.

N-Oxidation and Subsequent Functionalizations

Oxidation of the pyridine nitrogen atom with oxidizing agents such as peroxy acids yields the corresponding pyridine N-oxide. The N-oxide functionality significantly modifies the electronic character of the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack. The N-oxide of this compound can serve as a versatile intermediate. For example, it can facilitate nucleophilic aromatic substitution of the chlorine atoms or undergo rearrangements and other transformations to introduce new functional groups onto the pyridine scaffold.

Chemo-selective and Regioselective Functionalization Strategies of this compound

The presence of multiple reactive sites—two chlorine atoms at positions 2 and 4, and an ethynyl group at position 5—makes this compound a versatile substrate for selective organic transformations. The differential reactivity of these functional groups allows for chemo- and regioselective functionalization, enabling the stepwise introduction of various substituents.

The pyridine ring, being an electron-deficient aromatic system, activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The positions of the chlorine atoms relative to the nitrogen atom and each other are crucial in determining their relative reactivity. In dichlorinated pyridines and related heterocycles like quinolines and pyrimidines, the chlorine at the 2-position (α to the nitrogen) and the 4-position (γ to the nitrogen) exhibit distinct electronic properties.

Drawing parallels from studies on analogous 2,4-dichloroquinolines, the C2-chloro group is generally more reactive towards palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings. This enhanced reactivity is attributed to the greater susceptibility of the C2-Cl bond to oxidative addition to the Pd(0) catalyst, influenced by the adjacent nitrogen atom. organic-chemistry.orgbeilstein-journals.orgnih.gov Conversely, the C4-chloro group is often more susceptible to nucleophilic aromatic substitution. This selectivity is rationalized by the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. nih.govnih.gov

This differential reactivity allows for a strategic and stepwise functionalization of the this compound core. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C2 position under conditions that leave the C4-chloro and the 5-ethynyl groups intact. Subsequently, the remaining C4-chloro group can be displaced by a nucleophile, or the ethynyl group can be further functionalized.

The following table summarizes the regioselective functionalization observed in the closely related compound, 2,4-dichloroquinoline, which serves as a strong predictive model for the behavior of this compound.

| Reaction Type | Position of Primary Reaction | Reagents and Conditions | Product Type | Reference |

| Sonogashira Coupling | C2 | Terminal Alkyne, 10% Pd/C, PPh₃, CuI, Water | 2-Alkynyl-4-chloroquinoline | organic-chemistry.orgbeilstein-journals.orgnih.gov |

| Suzuki Coupling | C4 (of 2-alkynyl-4-chloroquinoline) | Arylboronic acid, (PPh₃)₂PdCl₂, Cs₂CO₃, PCy₃, Dioxane/Water | 2-Alkynyl-4-arylquinoline | organic-chemistry.orgbeilstein-journals.orgnih.gov |

| Nucleophilic Aromatic Substitution | C4 | Various Amines, Solvents (e.g., EtOH, DMF), Heat | 4-Amino-2-chloro-quinazoline | nih.gov |

This established reactivity pattern provides a robust roadmap for the selective synthesis of di- and tri-substituted 5-ethynylpyridine derivatives, enabling the generation of diverse molecular scaffolds for various applications, including medicinal chemistry.

Cascade Reactions and One-Pot Syntheses Utilizing the Multifunctional Nature of this compound

A plausible and powerful one-pot strategy involves the sequential palladium-catalyzed cross-coupling at the C2 and C4 positions. Based on the principles of regioselectivity discussed previously, a one-pot, two-step process can be envisioned. The first step would be a selective Sonogashira or Suzuki coupling at the more reactive C2 position under milder conditions. Upon completion of the first coupling, a second set of reagents (e.g., a different boronic acid or alkyne) and potentially a change in reaction conditions (e.g., higher temperature, different ligand) could be introduced to facilitate a second cross-coupling at the C4 position. Such one-pot double Suzuki couplings have been successfully developed for 2,4-dichloropyrimidines, demonstrating the feasibility of this approach for related dichlorinated heterocycles. nih.govresearchgate.net

Furthermore, the ethynyl group at the C5 position can participate in subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems in a cascade manner. For example, a one-pot sequence could commence with a selective nucleophilic substitution at the C4 position with an appropriate amine. The resulting 2-chloro-4-amino-5-ethynylpyridine intermediate could then undergo an intramolecular cyclization. The amino group or a substituent introduced with it could attack the ethynyl group, facilitated by a transition metal catalyst or under basic or thermal conditions, to form a new ring. This type of intramolecular cyclization of alkynyl-substituted heteroaromatics is a known strategy for constructing fused pyrido-heterocycles. nih.govnih.gov

A hypothetical cascade reaction is outlined below, demonstrating the potential for the rapid construction of complex polycyclic heterocycles from this compound.

Hypothetical Cascade Synthesis of a Fused Pyridine Derivative:

Regioselective Nucleophilic Aromatic Substitution (SNAr): this compound reacts with an amine nucleophile (e.g., 2-aminoaniline) selectively at the C4 position to form a 4-(2-aminophenylamino)-2-chloro-5-ethynylpyridine intermediate.

Intramolecular Cyclization: In the same pot, the addition of a suitable catalyst (e.g., a copper or palladium salt) could trigger an intramolecular cyclization. This could involve the nucleophilic attack of the aniline amino group onto the ethynyl moiety, leading to the formation of a fused six-membered ring.

Aromatization/Further Reaction: The resulting cyclized intermediate could then undergo aromatization or further transformation, such as a second intramolecular cyclization if the initial nucleophile contained another reactive site, or an intermolecular coupling at the remaining C2-chloro position.

The following table presents examples of cascade and one-pot reactions on related dichlorinated heterocycles, illustrating the types of transformations that could be applied to this compound.

| Starting Material | Reaction Sequence | Key Transformations | Product Class | Reference |

| 2,4-Dichloropyrimidine | One-pot, two-step Suzuki coupling | Regioselective C4-arylation followed by C2-arylation | 2,4-Diarylpyrimidine | nih.govresearchgate.net |

| Alkynylheteroaromatic with tethered nitrile | Base-catalyzed intramolecular cyclization | Tautomerization of alkyne to allene, followed by [4+2] cycloaddition | Fused pyrido-heterocycle | nih.govnih.gov |

| Bromodienes and amines with pendant alkenes | Cascade Pd-catalyzed carboamination/Diels-Alder | Alkene carboamination followed by intramolecular [4+2] cycloaddition | Polycyclic nitrogen heterocycles | nih.gov |

These examples underscore the immense potential of this compound as a building block in diversity-oriented synthesis, enabling the efficient assembly of complex and potentially bioactive molecules through elegant cascade and one-pot methodologies.

Strategic Applications of 2,4 Dichloro 5 Ethynylpyridine As a Synthetic Building Block

Intermediate for Bioactive Small Molecules (Focus on Scaffold Generation, not direct activity)

The trifunctional nature of 2,4-dichloro-5-ethynylpyridine makes it a valuable scaffold for generating libraries of complex small molecules with potential therapeutic applications. The distinct reactivity of the chloro and ethynyl (B1212043) groups allows for a modular approach to synthesis, where different functionalities can be introduced in a controlled manner to explore chemical space efficiently.

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the core of enzyme inhibitors. Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine (B156593) ring of ATP, are designed to mimic hinge-region binding interactions in kinase active sites. rsc.org The this compound scaffold serves as a precursor for such complex molecules.

The terminal alkyne is particularly useful for building inhibitor structures via palladium-catalyzed Sonogashira cross-coupling reactions. nih.govyoutube.com This reaction couples the terminal alkyne with an aryl or vinyl halide, forming a carbon-carbon bond and extending the molecular framework. nih.gov For example, research on isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C demonstrated that an acetylenic moiety was essential for potent inhibition. mdpi.com In this work, 3-ethynylpyridine (B57287) was coupled to a brominated isothiazolo[4,3-b]pyridine core using a Sonogashira reaction to generate the final active compounds. mdpi.com This illustrates how the ethynyl group of this compound can be leveraged to connect different molecular fragments, a key strategy in the design of kinase inhibitors. mdpi.comnih.govbiorxiv.org

Table 1: Synthetic Utility in Enzyme Inhibitor Scaffolds

| Scaffold Component | Key Reaction | Role in Final Structure | Target Class Example |

|---|---|---|---|

| Ethynyl Group | Sonogashira Coupling | Forms a rigid linker to connect different aromatic or heterocyclic fragments. mdpi.com | Lipid Kinases (e.g., PIKfyve) |

| Dichloropyridine Core | Nucleophilic Substitution / Cross-Coupling | Serves as the central anchor, with substitution sites for tuning selectivity and potency. | Protein Kinases |

G protein-coupled receptors (GPCRs) are a major class of drug targets, and novel ligands are constantly sought to modulate their activity. nih.govfrontiersin.org The pyridine scaffold is a component of many GPCR ligands. Specifically, the 1,4-dihydropyridine (B1200194) (1,4-DHP) ring has been identified as a suitable scaffold for developing non-steroidal antagonists for the mineralocorticoid receptor (MR). mdpi.comnih.govnih.gov

The this compound molecule provides a rigid core from which substituents can be elaborated to interact with the orthosteric or allosteric binding sites of a receptor. nih.gov The chlorine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach larger aryl or alkyl groups. This modularity is critical for optimizing ligand-receptor interactions and achieving high affinity and selectivity. By systematically varying the substituents at the 2-, 4-, and 5-positions, chemists can design libraries of compounds to probe the structure-activity relationship (SAR) for a given receptor target, leading to the identification of potent and selective agonists or antagonists. mdpi.comnih.gov

Chemical probes are essential tools for studying biological processes in living systems. columbia.edu An ideal probe is often small and contains a reactive handle that allows it to be attached to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, without perturbing the biological system. acs.org The ethynyl group on this compound is a perfect "clickable" handle for this purpose. nih.gov

"Click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, is a highly efficient and bioorthogonal reaction used to connect molecules. acs.org A probe built from the this compound scaffold could first be derivatized at its chloro positions to confer affinity for a specific biological target. The remaining ethynyl group can then be used to click onto an azide-modified fluorophore for imaging experiments or an azide-modified biotin tag for affinity purification and target identification. researchgate.netnih.gov This strategy has been used to create probes for a wide range of applications, from labeling DNA to track cell proliferation (using 5-ethynyl-2'-deoxyuridine, EdU) to developing activity-based probes for identifying enzyme targets. nih.govnih.gov

Table 2: Design of a Chemical Probe Using the this compound Scaffold

| Probe Component | Function | Chemical Group from Scaffold | Rationale |

|---|---|---|---|

| Targeting Moiety | Binds to the biological target of interest (e.g., a specific protein). | Derived from substitution at C2 and C4 positions. | Allows for specific labeling in a complex biological environment. |

| Reactive Handle | Enables covalent attachment of a reporter tag. | Ethynyl group at C5 position. | Provides a "clickable" functionality for bioorthogonal ligation. acs.orgnih.gov |

| Reporter Tag | Enables detection or isolation (e.g., fluorescence, affinity). | Attached to the ethynyl group via click chemistry. | Allows for visualization or pull-down of the target molecule. researchgate.net |

Contributions to Materials Science and Polymer Chemistry

The unique electronic structure and reactivity of this compound also make it a valuable monomer for the synthesis of advanced organic materials, particularly conjugated polymers with interesting electronic and optical properties.

Conjugated polymers, characterized by a backbone of alternating single and multiple bonds, are semiconducting materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.gov The electronic properties of these polymers, such as their bandgap and conductivity, can be precisely tuned by modifying their chemical structure. ucla.edumdpi.com

The this compound molecule is an ideal building block for creating such materials. The di-chloro substitution allows it to undergo step-growth polymerization through repeated cross-coupling reactions. For instance, Sonogashira coupling polymerization, which couples aryl halides with terminal alkynes, can be used to synthesize poly(phenyleneethynylene)s (PPEs). libretexts.org Using this compound as a monomer in such a polymerization could lead to the formation of highly conjugated, rigid-rod polymers.

Furthermore, polymers synthesized from ethynylpyridine precursors are known to exhibit useful electrooptical properties. A conjugated polymer derived from 2-ethynylpyridine (B158538), poly(2-ethynylpyridinium-N-benzoylsulfonate), was found to have a photoluminescence peak at 545 nm and an electrical conductivity of 5.7 × 10⁻⁹ S/cm in its undoped state. researchgate.net Another study on conjugated polymers containing 2-ethynylpyridine reported electrical conductivities for iodine-doped materials in the range of 10⁻³ S/cm and photoluminescence maximum peaks around 590 nm. researchgate.net These findings demonstrate that by incorporating the ethynylpyridine motif into a polymer backbone, it is possible to generate materials with specific, tunable electronic and photophysical characteristics. researchgate.netresearchgate.net

Table 3: Potential Properties of Polymers Derived from Ethynylpyridine Monomers

| Property | Observed Value in Related Polymers | Method of Tuning |

|---|---|---|

| Photoluminescence (PL) Max | 545 - 590 nm researchgate.netresearchgate.net | Modifying substituents on the pyridine ring or the polymer backbone. |

| Electrical Conductivity (σ) | 10⁻⁹ S/cm (undoped) to 10⁻³ S/cm (doped) researchgate.netresearchgate.net | Doping with electron acceptors (e.g., iodine) or donors. |

| Band Gap | ~2.1 eV researchgate.net | Altering the degree of π-conjugation and the donor-acceptor character of monomers. |

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

The π-conjugated system of the pyridine ring, combined with the linear rigidity of the ethynyl group, makes this compound an attractive scaffold for the construction of organic semiconductors. These materials are central to the performance of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The dichloro and ethynyl functionalities serve as handles for extending the conjugation and tuning the electronic properties of the resulting molecules.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound can be envisioned as components of the emissive layer or as electron-transporting materials. nih.govuniss.itbeilstein-journals.orgrsc.org The electron-deficient nature of the pyridine ring can facilitate electron injection and transport, a crucial characteristic for efficient OLEDs. nih.gov Through Sonogashira cross-coupling reactions at the ethynyl position, various aromatic and heteroaromatic moieties can be introduced to create donor-acceptor structures. These structures are known to exhibit efficient intramolecular charge transfer, leading to tunable emission colors and high quantum efficiencies. beilstein-journals.org The chlorine atoms can be substituted via nucleophilic aromatic substitution or other cross-coupling reactions to further modify the molecular geometry and electronic properties.

For Organic Solar Cells (OSCs) , the ability to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is paramount for efficient charge separation and transport. mdpi.commdpi.com The modular nature of synthesizing derivatives from this compound allows for precise control over these energy levels. By incorporating electron-donating or electron-withdrawing groups, it is possible to design novel donor or acceptor materials for the photoactive layer of OSCs. The rigid and planar structures that can be derived from this building block are beneficial for achieving the high charge carrier mobilities required for high-performance solar cells. mdpi.com

Below is a hypothetical data table illustrating the potential optoelectronic properties of derivatives of this compound, showcasing how systematic structural modifications could influence their performance in OLEDs and OSCs.

| Derivative Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application |

| Phenyl-ethynyl-dichloropyridine | -5.8 | -2.9 | 2.9 | 450 (Blue) | OLED Emitter |

| Thienyl-ethynyl-dichloropyridine | -5.6 | -3.1 | 2.5 | 520 (Green) | OLED Emitter |

| (Donor)-ethynyl-dichloro-(Acceptor)pyridine | -5.4 | -3.5 | 1.9 | N/A | OSC Donor |

| (Acceptor)-ethynyl-dichloro-(Donor)pyridine | -6.0 | -3.8 | 2.2 | N/A | OSC Acceptor |

Note: This table is illustrative and contains hypothetical data to demonstrate the potential tunability of optoelectronic properties based on the core structure of this compound.

Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The defined geometry and multiple coordination sites of this compound make it a promising candidate for the construction of highly ordered porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In Metal-Organic Frameworks (MOFs) , the pyridine nitrogen atom can act as a coordinating site for metal ions, forming the nodes of the framework. rsc.orgmdpi.com The ethynyl group can be further functionalized, for instance, by conversion to a carboxylate group, to provide additional coordination sites. The dichloro-substituents offer a route to creating hierarchical porosity or for post-synthetic modification of the MOF, allowing for the introduction of new functionalities. The rigidity of the pyridine and ethynyl units can contribute to the formation of robust frameworks with permanent porosity, which is essential for applications in gas storage, separation, and catalysis. researchgate.net

For Covalent Organic Frameworks (COFs) , which are constructed entirely from organic building blocks linked by strong covalent bonds, this compound can serve as a versatile monomer. mdpi.comrsc.org The ethynyl group can undergo self-condensation reactions or react with other functional groups to form the extended, porous network. The chlorine atoms can be utilized in Ullmann or Buchwald-Hartwig coupling reactions to create 2D or 3D COF structures. The resulting materials would benefit from the inherent properties of the pyridine moiety, such as its potential for post-synthetic N-alkylation to introduce charge or its ability to act as a catalytic site.

The table below presents potential characteristics of MOFs and COFs synthesized using this compound as a building block.

| Framework Type | Linker/Node derived from this compound | Resulting Framework Properties | Potential Application |

| MOF | Pyridine-N coordinating to a metal center | High thermal stability, permanent microporosity | Gas Storage (H₂, CO₂) |

| MOF | Post-synthetically modified chloro groups | Functionalized pores with specific binding sites | Selective Sensing |

| COF | Trimerization of ethynyl groups | Extended π-conjugation, high surface area, semiconducting | Heterogeneous Catalysis |

| COF | Polycondensation via chloro-group substitution | Chemically robust, ordered porous structure | Gas Separation |

Note: This table is illustrative and contains hypothetical data based on the known properties of MOFs and COFs with similar building blocks.

Self-Assembled Systems and Supramolecular Architectures

The non-covalent interactions involving the pyridine ring and the ethynyl group of this compound can be exploited to construct intricate self-assembled systems and supramolecular architectures. The nitrogen atom of the pyridine can participate in hydrogen bonding as an acceptor, while the ethynyl group can act as a weak hydrogen bond donor. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions.

These non-covalent interactions can direct the assembly of molecules into well-defined nanostructures such as nanofibers, vesicles, or organogels. The directionality and strength of these interactions can be fine-tuned by modifying the substituents on the pyridine ring. For example, the introduction of long alkyl chains could promote self-assembly in nonpolar solvents through solvophobic effects.

The resulting supramolecular structures could find applications in areas such as molecular recognition, sensing, and drug delivery. The ordered arrangement of the π-conjugated pyridine units within these assemblies could also lead to interesting photophysical properties, such as aggregation-induced emission, making them suitable for use in chemical sensors.

The following table summarizes the potential supramolecular interactions and resulting architectures that could be formed from derivatives of this compound.

| Derivative Functionalization | Dominant Non-covalent Interaction(s) | Potential Supramolecular Architecture | Possible Application |

| Introduction of a hydrogen bond donor group | Hydrogen bonding, π-π stacking | 1D Nanofibers | Organogels for pollutant removal |

| Attachment of a long alkyl chain | van der Waals forces, π-π stacking | 2D Nanosheets | Molecular Electronics |

| Complexation with a complementary molecule | Host-guest interactions | Discrete molecular capsules | Drug Delivery |

| Protonation of the pyridine nitrogen | Ionic interactions, hydrogen bonding | Vesicles in aqueous media | Gene Transfection |

Note: This table is illustrative and contains hypothetical data to showcase the potential for forming diverse supramolecular systems.

Advanced Analytical and Spectroscopic Methodologies for the Research and Characterization of 2,4 Dichloro 5 Ethynylpyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2,4-Dichloro-5-ethynylpyridine. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically below 5 ppm error), which allows for the unambiguous determination of the elemental composition of a molecule. nih.govlongdom.org

For this compound (C₇H₃Cl₂N), HRMS can precisely measure the mass of the molecular ion, distinguishing its formula from other potential combinations of atoms with the same nominal mass. The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). This isotopic signature serves as a primary confirmation of the number of chlorine atoms in the structure.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. nih.govnih.gov This provides valuable structural information by identifying stable fragments resulting from the cleavage of specific bonds. For this compound, characteristic fragmentation pathways could include the loss of a chlorine atom, the ethynyl (B1212043) group, or hydrogen cyanide (HCN) from the pyridine (B92270) ring. youtube.commdpi.com

| Isotopologue | Molecular Formula | Calculated Exact Mass | Expected Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₇H₃³⁵Cl₂N | 186.96426 | 100.0 |

| [M+2]⁺ | C₇H₃³⁵Cl³⁷ClN | 188.96131 | 65.0 |

| [M+4]⁺ | C₇H₃³⁷Cl₂N | 190.95836 | 10.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. nih.gov It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N, ¹⁹F)

One-dimensional (1D) NMR spectra form the foundation of structural analysis for this compound.

¹H NMR: The ¹H NMR spectrum is used to identify the number and chemical environment of protons. For this compound, the spectrum is expected to be simple, showing three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one for the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the pyridine nitrogen.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. youtube.com For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ethynyl carbons. The carbons bonded to chlorine atoms (C2 and C4) would appear at characteristically downfield shifts.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic state of the nitrogen atom within the pyridine ring, which is sensitive to substitution patterns and intermolecular interactions.

¹⁹F NMR: This technique is not applicable to the parent compound but would be essential for characterizing fluorinated derivatives. google.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H-3 | ~7.4 - 7.6 | Singlet (or narrow doublet due to long-range coupling) |

| H-6 | ~8.3 - 8.5 | Singlet | |

| Ethynyl-H | ~3.2 - 3.5 | Singlet | |

| ¹³C | C-2 | ~151 - 153 | Quaternary, attached to Cl |

| C-3 | ~125 - 127 | CH | |

| C-4 | ~144 - 146 | Quaternary, attached to Cl | |

| C-5 | ~120 - 122 | Quaternary, attached to ethynyl group | |

| C-6 | ~153 - 155 | CH | |

| Ethynyl C (Cα) | ~80 - 82 | Quaternary | |

| Ethynyl C (Cβ) | ~82 - 84 | CH |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. While minimal in the parent compound, it would be vital in derivatives with adjacent protons to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (C-3, C-6, and the terminal ethynyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments for this molecule, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is essential for assigning the quaternary carbons. For instance, the H-3 proton would show correlations to C-2, C-4, and C-5, while the ethynyl proton would correlate to C-5 and its attached carbon. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For a rigid molecule like this compound, NOESY can confirm spatial relationships, such as the proximity of the H-6 proton to the ethynyl group. Its utility becomes even greater in more complex derivatives where stereochemistry needs to be determined.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

For this compound, key vibrational modes include:

C-H Stretching: The terminal alkyne (≡C-H) stretch is a sharp, characteristic band typically appearing around 3300 cm⁻¹. The aromatic C-H stretches appear at slightly lower frequencies, generally between 3100-3000 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond stretch of the ethynyl group gives rise to a weak to medium intensity band in the 2200-2100 cm⁻¹ region.

C=C and C=N Stretching: The pyridine ring vibrations result in a series of bands in the 1600-1400 cm⁻¹ region, which are characteristic of the aromatic system.

C-Cl Stretching: The carbon-chlorine stretches are typically found in the lower frequency "fingerprint" region, between 800-600 cm⁻¹.

IR and Raman spectroscopy are complementary techniques. A vibration that is strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For a comprehensive analysis, both are often employed and compared with theoretical frequencies calculated using methods like Density Functional Theory (DFT) to achieve a precise assignment of the observed bands. doi.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| ≡C-H Stretch | Alkyne | 3320 - 3280 | Strong, Sharp |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C≡C Stretch | Alkyne | 2150 - 2100 | Weak to Medium |

| C=C / C=N Stretch | Aromatic Ring | 1600 - 1400 | Multiple Medium to Strong |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. acs.orgmdpi.com This technique provides definitive proof of structure by mapping the electron density of a crystalline sample.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. acs.org The analysis yields a detailed structural model with highly accurate measurements of:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, including potential π-stacking interactions of the pyridine rings or other non-covalent forces.

For this compound, an X-ray crystal structure would confirm the planarity of the pyridine ring and provide precise geometric data for the entire molecule, validating the structural assignments made by spectroscopic methods.

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity. researchgate.net

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of a sample of this compound. helixchrom.commdpi.com HPLC, often using a UV detector, can quantify the compound and any non-volatile impurities. GC, typically with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for analyzing volatile compounds and can provide both quantitative purity data and mass information on any impurities.

Reaction Monitoring: The progress of a chemical reaction to synthesize or modify this compound can be conveniently monitored using Thin-Layer Chromatography (TLC), HPLC, or GC. These techniques allow a chemist to quickly determine when the starting materials have been consumed and the product has formed.

Separation and Purification: Following a synthesis, flash column chromatography is the standard method for purifying the crude product on a preparative scale. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is optimized to achieve efficient separation of the desired compound from other components in the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. ajpaonline.com The technique is particularly well-suited for separating components of complex mixtures and providing structural information at a molecular level. ajpaonline.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. A 5% phenyl polymethylsiloxane fused-silica capillary column is often used due to its high separation efficiency and robustness in the analysis of various heterocyclic compounds. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation in the mass spectrum.

Given the dichlorinated structure of the target compound, a micro-electron capture detector (µECD) could also be employed due to its superior sensitivity for halogenated molecules. gcms.czazom.com However, MS detection is generally preferred for its ability to provide structural confirmation. For quantitative analysis, selected ion monitoring (SIM) can be utilized to enhance sensitivity and selectivity for the target analyte. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Halogenated Pyridine Derivatives

| Parameter | Typical Setting |

|---|---|

| GC System | Agilent GC System or equivalent |

| Column | 5% Phenyl Polymethylsiloxane (e.g., VF-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless or Split (e.g., 25:1 ratio) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5-10 min) |

| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ion Source Temperature | 230 - 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (e.g., m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, indispensable for the separation, identification, and quantification of a wide range of compounds. preprints.org It is particularly valuable for analyzing compounds that are non-volatile or thermally labile, which may be the case for some derivatives of this compound. HPLC separates components in a mixture based on their differential affinities for a stationary phase (packed in a column) and a liquid mobile phase. preprints.org

For pyridine derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. researchgate.net This involves a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution for basic compounds like pyridines by suppressing the interaction of the positively charged nitrogen with residual silanol (B1196071) groups on the silica-based stationary phase. chromforum.org Detection is commonly achieved using a UV-visible detector, as aromatic heterocyclic compounds typically exhibit strong UV absorbance. sielc.com

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, combining the separation power of LC with the mass analysis capabilities of MS. kuleuven.be This hyphenation is crucial in drug discovery and development for product characterization and impurity identification. kuleuven.be Electrospray ionization (ESI) is a common interface for LC-MS as it is a soft ionization technique suitable for a wide range of molecules. kuleuven.be For quantitative applications, tandem mass spectrometry (LC-MS/MS) can be used in selected reaction monitoring (SRM) mode, offering exceptional sensitivity and selectivity. nih.gov

Table 2: Representative HPLC and LC-MS Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Setting |

|---|---|

| LC System | Waters Alliance, Agilent 1200 series or equivalent |

| Column | Reversed-Phase C18 or C8 (e.g., Waters YMC ODS-AQ, ACE SuperC18), 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector (HPLC) | UV/Diode Array Detector (DAD) at a relevant wavelength (e.g., 250-270 nm) |

| MS System (LC-MS) | Quadrupole, Ion Trap, or Time-of-Flight (TOF) Mass Spectrometer |

| Interface | Electrospray Ionization (ESI), positive ion mode |

| MS Acquisition | Full Scan for identification; Selected Reaction Monitoring (SRM) for quantification |

Advanced hyphenated techniques for complex mixture analysis (e.g., GCxGC, LC-SPE-NMR)

For the comprehensive analysis of complex mixtures containing this compound and its unknown derivatives or impurities, more advanced hyphenated techniques are required.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional GC. chemistry-matters.com In GCxGC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase via a modulator. chemistry-matters.com This results in a two-dimensional separation that can resolve co-eluting peaks from a one-dimensional analysis. azom.com This technique is particularly advantageous for analyzing complex samples containing various classes of components, such as halogenated contaminants. gcms.cz The increased peak capacity and enhanced sensitivity (due to peak focusing by the modulator) make GCxGC-MS an ideal tool for detecting and tentatively identifying trace-level impurities or derivatives in a sample matrix. azom.comazom.com The structured nature of GCxGC chromatograms, where chemically related compounds often appear in specific regions, can also aid in the classification of unknown derivatives. azom.com

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) is a powerful combination for the unambiguous structural elucidation of novel compounds from complex mixtures. nih.gov While LC-MS is excellent for providing molecular weight and fragmentation data, NMR is the definitive technique for determining a molecule's precise chemical structure. nih.govwisdomlib.org In an LC-SPE-NMR system, peaks eluting from the HPLC are trapped on individual solid-phase extraction (SPE) cartridges. Once the chromatographic run is complete, the trapped compounds can be eluted from the cartridges with a deuterated solvent directly into an NMR flow probe for analysis. jpsbr.org This offline approach overcomes the sensitivity limitations of direct on-flow LC-NMR, allowing for long acquisition times and advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to be performed on isolated, low-level analytes. nih.gov This methodology would be invaluable for confirming the structure of newly synthesized derivatives of this compound or for identifying unknown byproducts in a reaction mixture. iosrphr.org

Computational Chemistry and Theoretical Studies on 2,4 Dichloro 5 Ethynylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key parameters that govern molecular behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. ias.ac.in For 2,4-dichloro-5-ethynylpyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), can elucidate its ground state properties. ias.ac.inresearcher.life

These calculations would reveal the distribution of electron density across the molecule. The electronegative nitrogen and chlorine atoms are expected to create regions of lower electron density on the pyridine (B92270) ring, influencing its reactivity. The ethynyl (B1212043) group, conversely, can act as a π-acceptor or donor, further modulating the electronic landscape.

Key parameters obtained from DFT studies on substituted pyridines include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted pyridines, the nature and position of substituents significantly impact these orbital energies. ias.ac.in

| Calculated Property | Predicted Value/Observation for this compound | Significance |

|---|---|---|

| HOMO Energy | Expected to be relatively low due to electron-withdrawing Cl atoms | Relates to the molecule's ability to donate electrons |

| LUMO Energy | Expected to be lowered by the chloro and ethynyl substituents | Indicates the molecule's ability to accept electrons |

| HOMO-LUMO Gap | Predicted to be moderate, influencing its reactivity profile | Correlates with chemical stability and reactivity |

| Dipole Moment | A significant dipole moment is expected due to the polar C-Cl bonds and the nitrogen atom | Influences solubility and intermolecular interactions |

For more precise calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more intensive, these methods provide a higher level of accuracy for electronic energies and molecular geometries. rsc.org For a molecule like this compound, high-accuracy calculations can refine the understanding of subtle electronic effects and provide benchmark data for less computationally expensive methods. These calculations are particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can influence the molecule's behavior in different environments. rsc.org

Prediction of Reactivity Patterns and Selectivity Profiles

Theoretical calculations are instrumental in predicting how and where a molecule is likely to react. For this compound, the presence of multiple functional groups—two chlorine atoms, a nitrogen atom in the pyridine ring, and an ethynyl group—offers several potential sites for chemical reactions.

The pyridine ring itself is electron-deficient, a characteristic exacerbated by the two electron-withdrawing chlorine atoms. uoanbar.edu.iq This generally makes the ring susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqnih.govresearchgate.net Computational studies can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps identify electrophilic and nucleophilic sites. For this compound, the carbon atoms attached to the chlorine atoms are expected to be primary sites for nucleophilic attack. The relative reactivity of the C2 and C4 positions can be assessed by calculating the activation energies for nucleophilic attack at each site. Generally, the 4-position in chloropyridines is more reactive towards nucleophiles than the 2-position. uoanbar.edu.iq

The ethynyl group introduces another dimension to the molecule's reactivity. It can undergo addition reactions, and its π-system can interact with transition metals, making it a valuable handle in cross-coupling reactions. The interaction between the nitrogen lone pair and the in-plane π-orbitals of the ethynyl group can also influence the molecule's basicity and reactivity. acs.org

Reaction Mechanism Elucidation via Transition State Theory and Reaction Coordinate Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. By applying transition state theory, the activation energies for various potential reactions of this compound can be calculated, providing insights into reaction kinetics.

For instance, in a nucleophilic aromatic substitution reaction, the mechanism can be elucidated by locating the Meisenheimer complex (the intermediate) and the transition states leading to and from it. nih.gov An Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified transition state connects the reactants and products (or intermediates) along the reaction pathway. researchgate.net Such studies can predict the regioselectivity of substitution, explaining why a nucleophile might preferentially attack at the C4 position over the C2 position. nih.gov

Conformational Analysis and Molecular Dynamics Simulations